4-Phenyl-1,3-oxazole-2-carbaldehyde
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Overview
Description
4-Phenyl-1,3-oxazole-2-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenyl ketones with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3-oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-Phenyl-1,3-oxazole-2-carboxylic acid.
Reduction: 4-Phenyl-1,3-oxazole-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Phenyl-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-oxazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Phenyl-1,3-oxazole-2-carbaldehyde can be compared with other similar heterocyclic compounds:
4-Phenyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring. This compound may exhibit different reactivity and biological activity.
4-Phenyl-1,3-imidazole-2-carbaldehyde: Contains a nitrogen atom in place of the oxygen in the oxazole ring. This structural change can significantly alter the compound’s properties and applications.
Uniqueness: The presence of the oxazole ring in this compound imparts unique electronic and steric properties, making it a valuable scaffold in various chemical and biological applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets highlights its versatility and potential for further research and development.
Properties
IUPAC Name |
4-phenyl-1,3-oxazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVKOKYSIKFDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199623-97-6 |
Source
|
Record name | 4-phenyl-1,3-oxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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